Citalopram

Description

Properties

IUPAC Name |

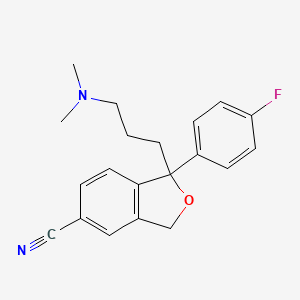

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQXVZVJXJVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022826 | |

| Record name | Citalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citalopram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

347-358, BP: 175-181 °C at 0.03 mm Hg /Citalopram/ | |

| Record name | Citalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citalopram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sparingly soluble, log Kow = 1.39 at 22 °C.Solubility in water = 15,460 mg/L at 22 °C /Citalopram hydrobromide/, ... Sparingly soluble in water and soluble in ethanol. | |

| Record name | Citalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citalopram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white to off-white powder | |

CAS No. |

59729-33-8 | |

| Record name | Citalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citalopram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DHU5B8D6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citalopram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citalopram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-188, Crystals from isopropanol. MP: 182-183. Freely soluble in water, ethanol, chloroform /Citolapram hydrobromide/, 178 °C | |

| Record name | Citalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citalopram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citalopram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Citalopram's Mechanism of Action in Neuronal Circuits: A Technical Guide

Abstract

Citalopram is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) primarily used for the treatment of major depressive disorder.[1][2] Its therapeutic efficacy is rooted in its ability to modulate serotonergic neurotransmission. This technical guide provides an in-depth examination of this compound's mechanism of action, from its primary molecular target to the complex neuroadaptive changes that occur in neuronal circuits with chronic administration. It details the critical role of its stereoisomers, quantifies its pharmacological effects, and outlines the key experimental protocols used to elucidate its function.

Core Molecular Mechanism: Selective Serotonin Transporter (SERT) Inhibition

This compound's principal mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), a protein located on the presynaptic membrane of serotonergic neurons.[1][2][3] SERT is responsible for clearing serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby terminating its signal. By binding to SERT, this compound blocks this reuptake process, leading to an increased concentration and prolonged availability of 5-HT in the synapse.[1][3] This enhancement of serotonergic neurotransmission is believed to be the initial step in its antidepressant effect.

Stereoselectivity and Allosteric Binding

This compound is a racemic mixture, composed of two mirror-image enantiomers: S-citalopram (esthis compound) and R-citalopram.[4]

-

S-Citalopram (Esthis compound): This is the pharmacologically active enantiomer, responsible for virtually all of the SERT inhibition and antidepressant effects.[4][5][6]

-

R-Citalopram: This enantiomer is significantly less potent at inhibiting SERT.[6] Some evidence suggests that R-citalopram may even antagonize the action of S-citalopram, possibly by interacting with an allosteric site on the transporter, which could lead to a faster dissociation of the S-enantiomer.[4][7][8]

This compound binds to SERT at two distinct sites:

-

Primary (Orthosteric) Site: This is the high-affinity binding site located within the transporter channel where serotonin itself binds. S-citalopram binds here to competitively inhibit reuptake.[9][10]

-

Allosteric Site: this compound also binds to a lower-affinity allosteric site elsewhere on the transporter.[11][12] Binding at this site is thought to modulate the primary site, stabilizing the transporter in a conformation that prolongs the binding of S-citalopram and enhances the duration of SERT inhibition.[7][9]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Molecule of the Month 2009 - JMol version [chm.bris.ac.uk]

- 6. Esthis compound – Chiralpedia [chiralpedia.com]

- 7. The pharmacology of this compound enantiomers: the antagonism by R-citalopram on the effect of S-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. R-citalopram functionally antagonises esthis compound in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Deep Dive into the Stereochemistry of Citalopram: A Pharmacological Profile of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Citalopram, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), exists as a racemic mixture of two stereoisomers: S-citalopram (esthis compound) and R-citalopram. While structurally mirror images, these enantiomers possess distinct pharmacological profiles that significantly impact the drug's overall efficacy and tolerability. This technical guide provides an in-depth analysis of the core pharmacological differences between S- and R-citalopram, summarizing key quantitative data, detailing experimental methodologies, and illustrating the complex molecular interactions at the serotonin transporter.

Stereoselective Pharmacodynamics: Differential Interactions with the Serotonin Transporter (SERT)

The primary therapeutic action of this compound is the inhibition of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[1] This interaction is highly stereospecific, with the S-enantiomer being the pharmacologically active component.

S-citalopram (Esthis compound) is a potent inhibitor of SERT, responsible for the majority of this compound's antidepressant effects.[2][3] In contrast, R-citalopram is a significantly weaker SERT inhibitor, with an affinity approximately 20 to 40 times lower than that of S-citalopram.[2][4][5]

Intriguingly, R-citalopram is not merely an inactive isomer. It has been shown to antagonize the effects of S-citalopram.[6][7] This antagonism is believed to occur through an allosteric interaction with SERT.[6][8] R-citalopram appears to bind to a low-affinity allosteric site on the transporter, which in turn modulates the binding of S-citalopram at the primary (orthosteric) site, potentially accelerating its dissociation and thereby reducing its inhibitory effect.[7][9][10] This interaction provides a molecular basis for the observation that esthis compound (B1671245) (pure S-citalopram) exhibits greater efficacy and a faster onset of action compared to equivalent doses of racemic this compound.[6][7]

Quantitative Comparison of SERT Inhibition:

| Compound | Binding Affinity (Ki) for hSERT | IC50 for 5-HT Reuptake Inhibition | Reference(s) |

| S-Citalopram (Esthis compound) | ~1-2 nM | ~2.1 nM (rat brain synaptosomes) | [11][12] |

| R-Citalopram | ~30-156 nM | Significantly higher than S-citalopram | [4][5][11][12] |

| Racemic this compound | ~2-4 nM | ~4-5 nM | [5][11] |

Note: Ki and IC50 values can vary depending on the experimental conditions and tissue/cell types used.

Stereoselective Pharmacokinetics and Metabolism

The enantiomers of this compound also exhibit differences in their pharmacokinetic profiles, including their metabolism by the cytochrome P450 (CYP) enzyme system.[13][14]

Both S-citalopram and R-citalopram are metabolized primarily through N-demethylation to their respective metabolites, desmethylthis compound (B1219260) (DCIT) and didesmethylthis compound (DDCT).[13][15] The initial N-demethylation is mainly catalyzed by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[13][14][16][17] The subsequent N-demethylation to DDCT is predominantly mediated by CYP2D6.[13][16]

Studies have shown that the clearance of this compound is stereoselective, with S-citalopram generally being eliminated faster than R-citalopram.[15] This leads to a higher plasma concentration of the less active R-enantiomer compared to the S-enantiomer at steady state when racemic this compound is administered.[3][15] This differential metabolism, particularly the role of the polymorphic enzyme CYP2C19, can contribute to inter-individual variability in response and side effects.[16][18] Poor metabolizers of CYP2C19 have been shown to have significantly higher plasma concentrations of S-citalopram.[16][18]

Key Pharmacokinetic Parameters:

| Enantiomer | Mean Elimination Half-life (t1/2) | Key Metabolizing Enzymes | Reference(s) |

| S-Citalopram | ~35 hours | CYP2C19, CYP3A4, CYP2D6 | [2][15] |

| R-Citalopram | ~47 hours | CYP2C19, CYP3A4, CYP2D6 | [2][15] |

Experimental Protocols

In Vitro Radioligand Binding Assay for SERT Affinity

Objective: To determine the binding affinity (Ki) of S-citalopram and R-citalopram for the human serotonin transporter (hSERT).

Materials:

-

Membranes from cells expressing hSERT (e.g., HEK293 or COS-1 cells).[1][19]

-

Radioligand: [³H]-Citalopram or another suitable SERT radioligand.[19]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1][19]

-

Test Compounds: S-citalopram and R-citalopram at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled SSRI (e.g., 10 µM paroxetine).[12]

-

Glass fiber filters and a scintillation counter.[1]

Procedure:

-

Membrane Preparation: Homogenize cells expressing hSERT in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in fresh assay buffer to a determined protein concentration.[1]

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membrane preparation and a fixed concentration of the radioligand.[12]

-

Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.[12]

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (S- or R-citalopram).[12]

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.[1]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vivo Microdialysis for Measuring Extracellular Serotonin Levels

Objective: To measure the effect of S-citalopram and R-citalopram on extracellular serotonin levels in the brain of a living animal.

Materials:

-

Laboratory animals (e.g., rats or mice).[20]

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes (with a molecular weight cut-off suitable for serotonin).[21]

-

A microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).[21]

-

Test compounds: S-citalopram and R-citalopram.

-

An analytical system for quantifying serotonin in the dialysate (e.g., HPLC with electrochemical detection).[21]

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the target brain region (e.g., frontal cortex or hippocampus).[20] Allow the animal to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[22] After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to determine the basal extracellular serotonin concentration.

-

Drug Administration: Administer the test compound (S-citalopram, R-citalopram, or racemic this compound) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[23][24]

-

Post-Drug Sample Collection: Continue collecting dialysate samples at regular intervals to monitor the change in extracellular serotonin levels over time.

-

Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.[21]

-

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and compare the effects of the different enantiomers.

Visualizing the Molecular Interactions and Metabolic Pathways

Conclusion

The pharmacological profile of this compound is a clear example of the importance of stereochemistry in drug action. The S-enantiomer, esthis compound, is the primary driver of its therapeutic effects through potent inhibition of the serotonin transporter. The R-enantiomer, while much less active at the primary binding site, plays a significant modulatory role by antagonizing the effects of S-citalopram, likely through an allosteric mechanism. Furthermore, stereoselective metabolism contributes to different plasma concentrations of the enantiomers, further influencing the overall clinical profile of the racemic drug. A thorough understanding of these enantiomer-specific properties is crucial for researchers and clinicians in the fields of neuropsychopharmacology and drug development, informing the rationale for the use of single-enantiomer drugs like esthis compound to optimize therapeutic outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. R‐ and S‐this compound concentrations have differential effects on neuropsychiatric scores in elders with dementia and agitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Esthis compound and this compound: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Esthis compound versus this compound: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. R-citalopram functionally antagonises esthis compound in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacology of this compound enantiomers: the antagonism by R-citalopram on the effect of S-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. Esthis compound, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Esthis compound, the S-(+)-enantiomer of this compound, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ClinPGx [clinpgx.org]

- 14. PharmGKB summary: this compound pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Steady-state pharmacokinetics of the enantiomers of this compound and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of this compound enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CYP2C19 Variation and this compound Response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism of this compound enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Effects of acute treatment with paroxetine, this compound and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vivo Investigation of Esthis compound’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]

Citalopram's In Vivo Effect on Hippocampal Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram on adult hippocampal neurogenesis. We synthesize findings from multiple studies to offer a comprehensive overview of the quantitative changes in neural progenitor proliferation, survival, and differentiation, detail the experimental protocols used to elicit these findings, and illustrate the key signaling pathways involved.

Quantitative Impact of this compound on Hippocampal Neurogenesis

This compound administration has been shown to modulate various stages of adult neurogenesis in the hippocampus, primarily within the subgranular zone (SGZ) of the dentate gyrus. The following tables summarize the key quantitative findings from in vivo studies, providing a comparative look at the effects on cell proliferation and neuronal differentiation.

Table 1: Effect of this compound on Neural Progenitor Cell Proliferation

| Animal Model | This compound Dosage & Duration | Marker | Region | Quantitative Change | Reference |

| MRL/MpJ Mice | 5 mg/kg/day for 21 days | BrdU | Hippocampus | Increased cell proliferation | [1] |

| C57Bl/6J Mice | 5 mg/kg/day for 21 days | BrdU | Hippocampus | No significant change | [1] |

| Wild-Type Mice | Not Specified | BrdU+/DCX+ | Hippocampus | Increased number of proliferating neuronal progenitors | [2] |

| APP Mice | Not Specified | BDNF, DCX, NeuN1, CLBN mRNA | Hippocampus | Increased mRNA levels (BDNF by 2.4-fold, DCX by 5.2-fold, NeuN1 by 1.8-fold, CLBN by 2.8-fold) | [3] |

| Flinders Sensitive Line (FSL) Rats (Maternally Separated) | Not Specified | BrdU | Hippocampus | Reduced to levels of non-separated animals | [4][5] |

Table 2: Effect of this compound on Neuronal Differentiation and Survival

| Animal Model | This compound Dosage & Duration | Marker | Region | Quantitative Change | Reference |

| Wild-Type Mice | 21 days | Newly generated cells | Dentate Gyrus | Significant increase in survival | [6] |

| Post-ischemic Stroke Mice | Not Specified | BrdU+/NeuN+ | Peri-infarct region | Increased number of new neurons at 21 and 28 days | [7] |

| Sprague-Dawley Rats (Acute) | 10 mg/kg (single dose) | DCX | Subgranular Zone | Decreased number of DCX-expressing neuroblasts | [8][9] |

Key Signaling Pathways Modulated by this compound

This compound's influence on hippocampal neurogenesis is not direct but is mediated through a cascade of molecular signaling pathways. The primary mechanism involves the potentiation of serotonergic activity, which in turn triggers downstream pathways crucial for neuroplasticity.[10]

The BDNF-TrkB Signaling Pathway

A central hypothesis posits that SSRIs, including this compound, exert their neurogenic effects by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF).[7][10] BDNF then binds to its receptor, Tyrosine kinase receptor B (TrkB), initiating signaling cascades that promote neuronal survival, growth, and differentiation.[7] These downstream pathways include the Phosphotidylinositol-3 kinase/Akt (PI3K/Akt) pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway, both of which are implicated in cell survival and growth.[7]

The Wnt Signaling Pathway

Chronic administration of this compound has been shown to influence the expression of multiple components of the Wnt signaling pathway in the hippocampus.[11] A common target is the upregulation of Wnt2.[11] The canonical Wnt pathway, involving β-catenin, is a critical regulator of adult hippocampal neurogenesis, affecting both the proliferation of neural stem cells and their differentiation into mature neurons.[11]

Regulation via p21Cip1 Inhibition

Another mechanism through which antidepressants like this compound may promote neurogenesis is by inhibiting the expression of the cyclin-dependent kinase (Cdk) inhibitor p21Cip1 (p21).[2] p21 is a key regulator that restrains cellular proliferation.[2] Studies have shown that chronic treatment with various antidepressants, including SSRIs, decreases p21 expression in the SGZ.[2] This reduction in p21 releases the brake on the cell cycle, allowing for increased proliferation of neuronal progenitor cells.[2]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature to assess the in vivo effects of this compound on hippocampal neurogenesis.

Animal Models and Drug Administration

-

Animals: Studies commonly utilize adult male mice (e.g., C57Bl/6J, MRL/MpJ) or rats (e.g., Sprague-Dawley, Flinders Sensitive Line).[1][5] The choice of strain is critical, as responses to this compound can be strain-dependent.[1]

-

Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: this compound is often administered via daily intraperitoneal (i.p.) injections or chronic infusion using osmotic mini-pumps.[1][9] A common dosage for chronic studies in mice is 5 mg/kg/day for 21-28 days.[1] For acute studies, a single dose of 10 mg/kg may be used.[8]

Measurement of Cell Proliferation (BrdU and Ki67 Labeling)

This protocol is used to identify and quantify proliferating cells in the hippocampus.

-

BrdU Administration: To label dividing cells, animals are injected with the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU). A typical regimen involves one or more i.p. injections of BrdU (e.g., 50 mg/kg). The timing of sacrifice after BrdU injection depends on whether the study aims to measure proliferation (short-term survival, e.g., 24 hours) or long-term survival and differentiation (e.g., 3-4 weeks).

-

Tissue Preparation: Animals are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution before being sectioned on a cryostat or vibratome.

-

Immunohistochemistry:

-

DNA Denaturation: For BrdU staining, sections undergo a DNA denaturation step, typically with 2N HCl, to expose the BrdU epitope.

-

Blocking: Sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100 in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight with primary antibodies. For proliferation, a rat anti-BrdU antibody or a rabbit anti-Ki67 antibody is used. Ki67 is an endogenous marker of cell proliferation.[12]

-

Secondary Antibody Incubation: Sections are washed and incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rat IgG conjugated to a fluorophore).

-

Counterstaining: Nuclei are often counterstained with DAPI.

-

-

Quantification: The number of BrdU-positive or Ki67-positive cells within the SGZ of the dentate gyrus is counted using stereological methods or by analyzing confocal microscopy images.[13]

Assessment of Neuronal Differentiation and Survival (DCX and NeuN Labeling)

This protocol is used to determine the fate of newly born cells.

-

Experimental Workflow:

-

Administer this compound and BrdU as described previously, with a longer survival time after BrdU injection (e.g., 3-4 weeks).

-

Prepare brain tissue sections as described.

-

Perform double-labeling immunofluorescence.

-

-

Immunofluorescence Staining:

-

Sections are co-incubated with a primary antibody for BrdU and a primary antibody for a cell-type-specific marker.

-

After washing, sections are incubated with a cocktail of appropriate secondary antibodies with distinct fluorophores (e.g., anti-rat for BrdU, anti-goat for DCX, anti-mouse for NeuN).

-

-

Analysis: Confocal microscopy is used to identify cells that are double-labeled (e.g., BrdU+/DCX+ or BrdU+/NeuN+). The percentage of BrdU-positive cells that co-express a neuronal marker is calculated to determine the rate of neuronal differentiation.

Conclusion

The selective serotonin reuptake inhibitor this compound demonstrates a significant, albeit complex, modulatory effect on adult hippocampal neurogenesis in vivo. Its pro-neurogenic actions are primarily observed under chronic administration and appear to be mediated through the upregulation of key neurotrophic factors like BDNF, modulation of the Wnt signaling pathway, and inhibition of cell cycle brakes such as p21. However, the magnitude and even the direction of this effect can be influenced by factors such as the animal model's genetic background, the duration of treatment, and the specific stage of neurogenesis being assessed. The methodologies detailed in this guide provide a standardized framework for researchers to further investigate the nuanced mechanisms underlying this compound's role in hippocampal plasticity, which is crucial for the development of more targeted and effective therapeutic strategies for neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Antidepressants Stimulate Hippocampal Neurogenesis by Inhibiting p21 Expression in the Subgranular Zone of the Hipppocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective serotonin reuptake inhibitor this compound ameliorates cognitive decline and protects against amyloid beta-induced mitochondrial dynamics, biogenesis, autophagy, mitophagy and synaptic toxicities in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Esthis compound reduces increased hippocampal cytogenesis in genetically depressed rat | Huntington Research - Translational Neuroendocrine Research Unit [huntington-research.lu.se]

- 5. Esthis compound reduces increased hippocampal cytogenesis in a genetic rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdc-berlin.de [mdc-berlin.de]

- 7. This compound Enhances Neurovascular Regeneration and Sensorimotor Functional Recovery after Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Esthis compound on the Number of DCX-Positive Cells and NMUR2 Receptor Expression in the Rat Hippocampus under the Condition of NPSR Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. HIPPOCAMPAL ANGIOGENESIS AND PROGENITOR CELL PROLIFERATION ARE INCREASED WITH ANTIDEPRESSANT USE IN MAJOR DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Cycle Regulation of Hippocampal Progenitor Cells in Experimental Models of Depression and after Treatment with Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Citalopram on Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), on synaptic plasticity, with a particular focus on long-term potentiation (LTP). This document summarizes key quantitative data, details common experimental methodologies, and illustrates the underlying molecular signaling pathways.

Quantitative Effects of this compound on Long-Term Potentiation

This compound's influence on LTP is multifaceted, with outcomes often depending on the experimental model and the physiological state of the subject. The following tables summarize quantitative data from key studies, showcasing the variable effects of this compound on the field excitatory postsynaptic potential (fEPSP), a common measure of synaptic strength.

| Experimental Model | Drug Administration | This compound Concentration/Dose | Key Findings on fEPSP | Citation |

| In vitro (Rat Hippocampal Slices) | Acute Bath Application | 10 µM | Increased fEPSP slope. | [1] |

| In vivo (Female 3xTgAD Mice - Alzheimer's Model) | Chronic (3 months) | ~10 mg/kg/day (in drinking water) | Reversed the impairment of LTP; fEPSP slope in treated 3xTgAD mice was significantly higher than in untreated 3xTgAD mice 60 minutes post-HFS. | [2] |

| In vivo (Sleep-Deprived Mice) | Subchronic (5 days) | 10 mg/kg/day (i.p.) | Prevented the sleep deprivation-induced deficit in synaptic plasticity. | [3] |

| In vivo (Rats under Predictable Chronic Mild Stress) | Prolonged (21 days) | 10 mg/kg (i.p.) | Significantly enhanced fEPSP slope, amplitude, and area under the curve (AUC) compared to stressed rats without treatment. | [4] |

| In vivo (Rats under Unpredictable Chronic Mild Stress) | Prolonged (21 days) | 10 mg/kg (i.p.) | No significant enhancement of fEPSP slope, amplitude, or AUC was observed. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo LTP studies involving this compound.

In Vitro Hippocampal Slice LTP Recording

This protocol outlines the steps for inducing and recording LTP in acute hippocampal slices, a common ex vivo model to study synaptic plasticity.

2.1.1. Slice Preparation and Maintenance

-

Animal Model: Male C57BL/6 mice (6–10 weeks old) or Wistar rats are commonly used.

-

Anesthesia and Perfusion: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane, pentobarbital). Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF).

-

Brain Extraction and Slicing: Rapidly dissect the brain and prepare 300-400 µm thick transverse or coronal hippocampal slices using a vibratome in ice-cold ACSF.

-

Recovery: Transfer the slices to an interface or submerged recovery chamber with continuously oxygenated ACSF at 32-34°C for at least 1 hour before recording.

2.1.2. Electrophysiological Recording

-

ACSF Composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.3 MgSO4, 2.5 CaCl2, and 10 D-glucose, bubbled with 95% O2 / 5% CO2.[2]

-

Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[5]

-

Baseline Recording: After obtaining a stable response, record baseline fEPSPs every 30-60 seconds for at least 20-30 minutes. The stimulus intensity should be set to elicit a response that is 30-50% of the maximal fEPSP amplitude.

-

This compound Application: For acute studies, perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 10 µM) for a predetermined period before LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one to three trains of 100 Hz for 1 second, with an inter-train interval of 20 seconds.[6]

-

Post-HFS Recording: Record fEPSPs for at least 60 minutes following HFS to assess the magnitude and stability of LTP.

In Vivo Hippocampal LTP Recording

This protocol describes the methodology for recording LTP in the hippocampus of anesthetized animals, allowing for the study of drug effects in a more physiologically intact system.

2.2.1. Animal Preparation and Surgery

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are frequently used.

-

Anesthesia: Anesthetize the animal with urethane (B1682113) (1.2-1.5 g/kg, i.p.) or another suitable long-acting anesthetic.

-

Stereotaxic Surgery: Place the animal in a stereotaxic frame. Drill a small burr hole in the skull above the hippocampus.

-

Electrode Implantation: Lower a stimulating electrode into the perforant path or Schaffer collaterals and a recording electrode into the dentate gyrus or CA1 region, respectively. Coordinates are determined based on a stereotaxic atlas.

2.2.2. Electrophysiological Recording and Drug Administration

-

This compound Administration: For chronic studies, this compound can be administered via drinking water, osmotic mini-pumps, or daily intraperitoneal (i.p.) injections for several weeks.[2][4] For acute studies, i.p. or intravenous (i.v.) injections can be used.

-

Baseline Recording: Establish a stable baseline of fEPSPs for at least 30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

LTP Induction: Deliver an HFS protocol, for example, 10 trains of 20 stimuli at 200 Hz with a 2-second inter-train interval.[7][8]

-

Post-HFS Recording: Monitor the fEPSP slope for at least 2-3 hours to evaluate the induction and maintenance of LTP.

Signaling Pathways and Molecular Mechanisms

This compound's modulation of synaptic plasticity and LTP is not solely due to the inhibition of serotonin reuptake. It involves a complex interplay of various signaling cascades that ultimately converge on the machinery of synaptic strengthening.

Experimental Workflow for In Vitro LTP Study

The following diagram illustrates a typical workflow for an in vitro LTP experiment designed to investigate the effects of this compound.

Workflow for an in vitro LTP experiment with this compound.

This compound-Mediated Signaling Cascade in Synaptic Plasticity

This compound's primary action is to block the serotonin transporter (SERT), leading to increased synaptic serotonin levels. This elevated serotonin then initiates a signaling cascade involving multiple receptors and downstream effectors. A key pathway involves the activation of 5-HT1A receptors and the Brain-Derived Neurotrophic Factor (BDNF) system.

This compound's molecular signaling pathway in LTP.

Pathway Description:

-

SERT Inhibition: this compound selectively blocks the serotonin transporter (SERT) on the presynaptic terminal.

-

Increased Synaptic Serotonin: This blockade leads to an accumulation of serotonin in the synaptic cleft.

-

5-HT1A Receptor Activation: Elevated serotonin levels activate postsynaptic 5-HT1A receptors.

-

Activation of Downstream Kinases: Activation of 5-HT1A receptors can lead to the activation of protein kinase A (PKA).[9]

-

CREB Phosphorylation: PKA, along with other kinases like Ca2+/calmodulin-dependent protein kinase II (CaMKII), phosphorylates the transcription factor CREB (cAMP response element-binding protein).[10][11][12][13] Chronic this compound treatment has been shown to reverse stress-induced changes in CREB phosphorylation.[10]

-

BDNF Synthesis and Release: Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity, most notably Brain-Derived Neurotrophic Factor (BDNF).[14] This leads to increased synthesis and release of BDNF.

-

TrkB Receptor Activation: BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), on the postsynaptic membrane.

-

Modulation of Synaptic Proteins: TrkB activation initiates further downstream signaling, including the activation of CaMKII.[9]

-

Enhanced AMPA Receptor Trafficking: These signaling cascades ultimately lead to increased trafficking and insertion of AMPA receptors into the postsynaptic membrane, a key mechanism for the expression of LTP.[5]

-

LTP Enhancement: The increased number and function of AMPA receptors at the synapse results in an enhanced and more persistent potentiation of synaptic transmission.

Logical Relationship of this compound's Action on LTP

The following diagram illustrates the logical progression from this compound administration to the modulation of LTP, highlighting the key intermediate steps.

References

- 1. Local potentiation of excitatory synapses by serotonin and its alteration in rodent models of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Effects of prolonged esthis compound administration on long-term potentiation within the hippocampal CA1 area in rats under predictable and unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientifica.uk.com [scientifica.uk.com]

- 8. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A common mechanism of action of the selective serotonin reuptake inhibitors this compound and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential effects of acute and repeated this compound in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HKU Scholars Hub: Activation of postsynaptic 5-HT1A receptors improve stress adaptation [repository.hku.hk]

Citalopram's Role in Modulating Neuroinflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Beyond its well-established role in regulating serotonergic neurotransmission, a growing body of evidence indicates that this compound exerts significant immunomodulatory effects, particularly in the context of neuroinflammation. Neuroinflammation, the inflammatory response within the central nervous system (CNS), is increasingly implicated in the pathophysiology of various neurological and psychiatric disorders. This technical guide provides an in-depth exploration of this compound's mechanisms in modulating neuroinflammatory pathways, offering valuable insights for researchers, scientists, and professionals involved in drug development. This guide will detail the experimental protocols used to elucidate these mechanisms, present quantitative data on its effects, and visualize the complex signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data from various studies investigating the effects of this compound on key markers of neuroinflammation.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Type | Stimulant | This compound Concentration | Cytokine | Percent Inhibition/Reduction | Reference |

| BV2 Microglia | Lipopolysaccharide (LPS) | 20 µmol/L | TNF-α mRNA | Significant Inhibition | [1] |

| BV2 Microglia | Lipopolysaccharide (LPS) | 20 µmol/L | IL-1β mRNA | Significant Inhibition | [1] |

| BV2 Microglia | Lipopolysaccharide (LPS) | 20 µmol/L | TNF-α Protein | Significant Inhibition | [1] |

| BV2 Microglia | Lipopolysaccharide (LPS) | 20 µmol/L | IL-1β Protein | Significant Inhibition | [1] |

| Rat Primary Microglia | Lipopolysaccharide (LPS) | Not Specified | IL-1β | Prevention of LPS-induced production | [2] |

| Rat Primary Microglia | Lipopolysaccharide (LPS) | Not Specified | TNF-α | Prevention of LPS-induced production | [2] |

Table 2: Effect of this compound on Signaling Pathway Components

| Cell Type | Stimulant | This compound Concentration | Target Protein | Effect | Reference |

| BV2 Microglia | Lipopolysaccharide (LPS) | 20 µmol/L | Phosphorylation of p38 MAPK | Significant Inhibition | [1] |

| BV2 Microglia | Lipopolysaccharide (LPS) | 20 µmol/L | Phosphorylation of JNK | Significant Inhibition | [1] |

| Rat Hippocampus and Amygdala | Cold-Restraint Stress | 0.1 mg/kg (repeated) | NF-κB Expression | Mitigated CRS-induced increase | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-neuroinflammatory effects.

Protocol 1: In Vitro Model of Neuroinflammation in BV2 Microglial Cells

Objective: To induce an inflammatory response in BV2 microglial cells using lipopolysaccharide (LPS) to mimic neuroinflammation and to assess the anti-inflammatory effects of this compound.

Materials:

-

BV2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound hydrobromide

-

Phosphate-Buffered Saline (PBS)

-

6-well or 24-well cell culture plates

Procedure:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed BV2 cells into 6-well or 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

This compound Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound (e.g., 1, 10, 20 µM). A vehicle control (DMEM alone) should be included. Incubate for 4 hours.

-

LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the cells for the desired time period (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).

-

Sample Collection:

-

For Cytokine mRNA analysis (qRT-PCR): After 4 hours of LPS stimulation, wash the cells with PBS and lyse them using a suitable RNA lysis buffer.

-

For Cytokine Protein analysis (ELISA): After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove cellular debris. Store the supernatant at -80°C until analysis.

-

For Signaling Protein analysis (Western Blot): After a shorter incubation period with LPS (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α and IL-1β) in the cell culture supernatant.

Materials:

-

Mouse TNF-α and IL-1β ELISA kits

-

Collected cell culture supernatants (from Protocol 1)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.

-

Assay Procedure: a. Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate. b. Incubate the plate at room temperature for the time specified in the kit protocol (typically 2 hours). c. Wash the wells multiple times with the provided wash buffer. d. Add 100 µL of the detection antibody to each well and incubate. e. Wash the wells again. f. Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate. g. Wash the wells for a final time. h. Add 100 µL of the substrate solution and incubate in the dark until color develops. i. Add 50 µL of stop solution to each well.

-

Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α and IL-1β in the samples.

Protocol 3: Western Blot for Phosphorylated p38 MAPK and JNK

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.

Materials:

-

Cell lysates (from Protocol 1)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against the phosphorylated and total forms of p38 and JNK overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescent imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands.

Mandatory Visualizations

Signaling Pathways

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of microglial activation by antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects against cold-restraint stress-induced activation of brain-derived neurotrophic factor and expression of nuclear factor kappa-light-chain-enhancer of activated B cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Binding Profile of Citalopram and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target binding profile of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram and its primary active metabolites, desmethylthis compound (B1219260) (DCT) and didesmethylthis compound (DDCT). Understanding these off-target interactions is critical for a comprehensive assessment of the drug's overall pharmacological effects, including potential side effects and opportunities for drug repurposing.

Quantitative Off-Target Binding Profile

The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its metabolites for a range of off-target receptors, transporters, and ion channels. Data is compiled from various publicly available sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Table 1: Off-Target Binding Affinities (Ki) of this compound and Desmethylthis compound

| Target | This compound Ki (nM) | Desmethylthis compound Ki (nM) | Reference |

| Monoamine Transporters | |||

| Serotonin Transporter (SERT) | 1.1 | 2.0 | [1] |

| Norepinephrine Transporter (NET) | 6090 | 1000 | [1] |

| Dopamine Transporter (DAT) | >10000 | >10000 | [1] |

| Receptors | |||

| Histamine H1 | >10000 | >10000 | [1] |

| R-Citalopram Histamine H1 | 180 | N/A | [2] |

| α1-Adrenergic | >10000 | >10000 | [1] |

| R-Citalopram α1-Adrenergic | 560 | N/A | [2] |

| α2A-Adrenergic | >10000 | >10000 | [1] |

| Muscarinic M1 | >10000 | >10000 | [1] |

| Muscarinic M2 | >10000 | >10000 | [1] |

| Muscarinic M3 | >10000 | >10000 | [1] |

| Muscarinic M4 | >10000 | >10000 | [1] |

| Muscarinic M5 | >10000 | >10000 | [1] |

| Dopamine D1 | >10000 | >10000 | [1] |

| Dopamine D2 | >10000 | >10000 | [1] |

| Dopamine D3 | >10000 | >10000 | [1] |

| Dopamine D4 | >10000 | >10000 | [1] |

| Dopamine D5 | >10000 | >10000 | [1] |

| 5-HT1A | >10000 | >10000 | [1] |

| 5-HT1B | >10000 | >10000 | [1] |

| 5-HT1D | >10000 | >10000 | [1][3] |

| 5-HT1E | >10000 | >10000 | [1] |

| 5-HT2A | >10000 | >10000 | [1] |

| 5-HT2C | >10000 | >10000 | [1] |

| 5-HT3 | >10000 | >10000 | [1] |

| 5-HT6 | >10000 | >10000 | [1] |

| 5-HT7 | >10000 | 830 | [1] |

| Sigma-1 | 200-1500 | N/A | [2] |

| Sigma-2 | 200-1500 | N/A | [2] |

| Opioid Receptors | |||

| Delta Opioid | >10000 | >10000 | [1] |

| Kappa Opioid | >10000 | >10000 | [1] |

| Mu Opioid | >10000 | >10000 | [1] |

N/A: Data not available. Data for R-citalopram is included for specific targets where available.

Table 2: this compound and Metabolites - Effects on Ion Channels and Nicotinic Acetylcholine Receptors (IC50)

| Target | This compound IC50 (µM) | Desmethylthis compound IC50 (µM) | Didesmethylthis compound IC50 (µM) | Reference |

| Ion Channels | ||||

| hERG Potassium Channel | 3.97 | N/A | N/A | [4] |

| L-type Calcium Channel | ~64.5 | N/A | N/A | [5] |

| Volume-Regulated Anion Channel | 27.7 | N/A | N/A | |

| Nicotinic Acetylcholine Receptors | ||||

| hα3β4 | 5.1 | N/A | N/A | |

| hα4β2 | 19.1 | N/A | N/A | |

| hα7 | 18.8 | N/A | N/A |

N/A: Data not available.

Note on Didesmethylthis compound: Comprehensive quantitative off-target binding data for didesmethylthis compound is scarce in publicly accessible literature. Like its parent compounds, it is known to function as a selective serotonin reuptake inhibitor.[6]

Experimental Protocols

The primary method for determining the binding affinity of a compound for a specific receptor is the in vitro competitive radioligand binding assay.

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps involved in determining the inhibition constant (Ki) of a test compound.

1. Materials and Reagents:

-

Test Compounds: this compound, desmethylthis compound, didesmethylthis compound.

-

Radioligand: A specific radioactive ligand with high affinity for the target receptor (e.g., [³H]-Citalopram for SERT).

-

Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

-

Assay Buffer: Buffer solution appropriate for the specific receptor being studied.

-

Wash Buffer: Cold buffer to wash away unbound radioligand.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

96-well Filter Plates: Plates with filters to separate bound from free radioligand.

-

Cell Harvester: A device to rapidly filter the contents of the 96-well plates.

-

Scintillation Counter: An instrument to measure the radioactivity.

2. Assay Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds. Prepare the radioligand at a concentration typically at or below its dissociation constant (Kd). Prepare the receptor membranes at an appropriate protein concentration.

-

Incubation: In a 96-well plate, add the assay buffer, the receptor preparation, the radioligand, and varying concentrations of the test compound. For determining total binding, no test compound is added. For determining non-specific binding, a high concentration of a known, non-radioactive ligand for the target receptor is added.

-

Equilibration: Incubate the plates at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the plates through the filter plates using a cell harvester. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand.

-

Washing: Wash the filters with cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After the filters are dry, add scintillation cocktail and measure the radioactivity in a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

-

Determine IC50: Plot the specific binding as a function of the log of the test compound concentration. Use non-linear regression analysis to fit the data and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. revvity.com [revvity.com]

- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 3. 16810 [pdspdb.unc.edu]

- 4. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDSP Kᵢ Database [pdspdb.unc.edu]

- 6. giffordbioscience.com [giffordbioscience.com]

Unveiling the Off-Target Molecular Landscape of Citalopram: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder and other psychiatric conditions. Its therapeutic efficacy is primarily ascribed to its high-affinity inhibition of the serotonin transporter (SERT), which elevates synaptic serotonin levels. Despite its selectivity for SERT, this compound and its constituent enantiomers interact with a range of other molecular targets. These off-target interactions, though often of lower affinity, may play a role in the drug's overall pharmacological effects and adverse event profile. This technical guide offers a detailed examination of the molecular targets of this compound beyond the serotonin transporter, presenting quantitative binding data, comprehensive experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug development.

Quantitative Analysis of this compound's Off-Target Interactions

This compound's molecular interactions extend beyond the primary (orthosteric) binding site on SERT to include an allosteric site on the same transporter, the histamine (B1213489) H1 receptor, sigma-1 receptors, and a variety of cytochrome P450 (CYP) enzymes. The following tables summarize the quantitative data available for these interactions.

Table 1: Binding Affinity of this compound Enantiomers for the SERT Allosteric Site

This table presents the EC₅₀ values for the S- and R-enantiomers of this compound at the allosteric binding site of the serotonin transporter, as determined by a [³H]S-citalopram dissociation assay.[1][2]

| Compound | Assay Type | Parameter | Value (µM) |

| S-citalopram | [³H]S-citalopram dissociation | EC₅₀ | 3.6 ± 0.4 |

| R-citalopram | [³H]S-citalopram dissociation | EC₅₀ | 19.4 ± 2.3 |

Table 2: Binding Affinity of this compound for the Sigma-1 Receptor

This table provides the inhibition constant (Ki) of this compound for the sigma-1 receptor.[3]

| Compound | Radioligand | Parameter | Value (nM) |

| This compound | Not Specified | Ki | 292 |

Table 3: Inhibition of Cytochrome P450 Enzymes by this compound and its Metabolites

This table details the inhibitory constants (Ki and IC₅₀) of this compound and its primary metabolites against various cytochrome P450 enzymes.

| Enzyme | Inhibitor | Parameter | Value (µM) |

| CYP2D6 | This compound | Ki | 19 |

| CYP2D6 | Desmethylthis compound | Ki | 1.3 |

| CYP2D6 | S-citalopram | IC₅₀ | 70-80 |

| CYP2D6 | S-desmethylthis compound | IC₅₀ | 70-80 |

| CYP2D6 | R-desmethylthis compound | IC₅₀ | 25.5 ± 2.1 |

| CYP2C19 | R-didesmethylthis compound | IC₅₀ | 18.7 |

| CYP2C19 | S-didesmethylthis compound | IC₅₀ | 12.1 |

Note: While R-citalopram is known to be a mild antihistamine, a specific Ki value for its interaction with the histamine H1 receptor is not consistently reported in the literature.[4]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the off-target interactions of this compound.

Determination of Allosteric Modulation of SERT: [³H]S-citalopram Dissociation Assay

This protocol is designed to measure the ability of a compound to allosterically modulate the dissociation of a radiolabeled ligand from the orthosteric site of SERT.

-

Membrane Preparation: Prepare membranes from a cell line stably expressing the human serotonin transporter (hSERT), such as COS-1 cells. Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and pellet the membranes via centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Radioligand Binding: Incubate the prepared membranes with a saturating concentration of [³H]S-citalopram to achieve equilibrium binding at the orthosteric site.

-

Initiation of Dissociation: Initiate the dissociation of the radioligand by adding a high concentration of a non-radiolabeled SERT inhibitor (e.g., paroxetine). This prevents the re-binding of [³H]S-citalopram that dissociates from the transporter.

-

Addition of Allosteric Modulator: Immediately after initiating dissociation, add varying concentrations of the test compound (S-citalopram or R-citalopram) to the incubation mixture.

-

Filtration and Washing: At predetermined time intervals, rapidly filter aliquots of the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the dissociation rate of [³H]S-citalopram at each concentration of the allosteric modulator. Determine the EC₅₀ value, which is the concentration of the modulator that elicits 50% of the maximum inhibition of dissociation, using non-linear regression analysis.

Sigma-1 Receptor Binding Assay: Competitive Radioligand Binding

This assay determines the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to compete with a selective radioligand.[5][6]

-

Membrane Preparation: Prepare membranes from a tissue source rich in sigma-1 receptors, such as guinea pig liver. Homogenize the tissue in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors. Perform a low-speed centrifugation to remove nuclei and cellular debris, followed by a high-speed centrifugation of the resulting supernatant to pellet the membranes. Resuspend the final membrane pellet in the assay buffer.[5]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine), and a range of concentrations of the unlabeled test compound (this compound).[5]

-

Incubation: Incubate the plate at 37°C for 90 to 120 minutes to allow the binding to reach equilibrium.[7]

-

Non-specific Binding Determination: Include a set of wells containing a high concentration of a known sigma-1 ligand (e.g., haloperidol) to define non-specific binding.

-

Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

Cytochrome P450 Inhibition Assay: In Vitro Analysis using Human Liver Microsomes

This protocol assesses the inhibitory potential of a compound on the activity of specific CYP450 enzymes.[8][9][10]

-

Enzyme Source: Utilize pooled human liver microsomes as the source of CYP enzymes.[10][11]

-

Incubation Mixture: Prepare an incubation mixture containing the human liver microsomes, a NADPH-generating system to provide the necessary cofactor, and a probe substrate specific for the CYP isoform under investigation (e.g., dextromethorphan (B48470) for CYP2D6).[12]

-

Inhibitor Pre-incubation: Pre-incubate the microsomes and the NADPH-generating system with various concentrations of the test inhibitor (this compound or its metabolites) for a brief period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the CYP-specific probe substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as acetonitrile.

-

Metabolite Quantification: Quantify the amount of the specific metabolite formed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

Data Analysis: Compare the rate of metabolite formation in the presence of the inhibitor to a control without the inhibitor. Determine the IC₅₀ value, which is the inhibitor concentration that results in 50% inhibition of enzyme activity. Further kinetic analyses, such as Dixon plots, can be used to determine the inhibition constant (Ki). For time-dependent inhibition studies, a pre-incubation step of the inhibitor with NADPH is performed before the addition of the substrate.[11]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, provide visual representations of the concepts and experimental procedures discussed.

Caption: this compound's interaction with SERT binding sites.

Caption: Experimental workflow for in vitro CYP inhibition assay.

Caption: Workflow for sigma-1 receptor radioligand binding assay.

Conclusion

While this compound's clinical efficacy is primarily driven by its high-affinity blockade of the serotonin transporter, this technical guide illuminates its interactions with a broader array of molecular targets. The engagement of the SERT allosteric site, sigma-1 receptors, and various cytochrome P450 enzymes represents crucial information for a holistic understanding of this compound's pharmacology. These off-target interactions may contribute to its side-effect profile and are critical considerations for predicting and avoiding potential drug-drug interactions. The quantitative data and detailed experimental methodologies presented herein provide a valuable resource for the scientific community, fostering continued investigation into the complex pharmacology of this compound and aiding in the development of future therapeutics with enhanced selectivity and improved clinical outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of an allosteric this compound-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. This compound – what you need to know about this proven antidepressant - Psychiatria i Psychologia Kliniczna - Journal of Psychiatry and Clinical Psychology [psychiatria.com.pl]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. bioivt.com [bioivt.com]

- 9. How is CYP inhibition assessed in vitro? [synapse.patsnap.com]

- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. xenotech.com [xenotech.com]

- 12. Development and validation of an in vitro, seven-in-one human cytochrome P450 assay for evaluation of both direct and time-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Long-Term Effects of Chronic Citalopram Exposure on Gene Expression